molecular formula C26H25N3O3 B379731 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324774-24-5

2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B379731
CAS No.: 324774-24-5
M. Wt: 427.5g/mol
InChI Key: VTQXFXCZJKVYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a naphthalimide derivative featuring a benzo[de]isoquinoline-1,3(2H)-dione core linked to a piperazine moiety via an ethyl chain. The piperazine ring is further substituted with a 2-oxo-2-phenylethyl group, introducing a ketone and phenyl group. The compound’s molecular weight (399.45 g/mol) and lipophilic properties (as indicated by its SMILES notation) imply moderate solubility in organic solvents, which is typical for naphthalimide derivatives .

Properties

IUPAC Name

2-[2-(4-phenacylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-23(19-6-2-1-3-7-19)18-28-14-12-27(13-15-28)16-17-29-25(31)21-10-4-8-20-9-5-11-22(24(20)21)26(29)32/h1-11H,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQXFXCZJKVYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule notable for its potential therapeutic applications due to its diverse biological activities. Its unique structural features include a benzo[de]isoquinoline backbone fused with a piperazine ring and a phenylethyl moiety, which contribute to its bioactivity profile.

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored through various studies. Key findings include:

  • Receptor Binding : Interaction studies indicate that the compound effectively binds to various biological targets, particularly receptors involved in neuropharmacology. Its binding affinity and selectivity are crucial for developing therapeutic agents aimed at treating psychiatric disorders and cancer .
  • In Vitro Studies : In vitro pharmacological evaluations have shown that derivatives of this compound exhibit significant receptor-blocking properties. These properties can be beneficial in drug design targeting specific pathways involved in disease progression .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of the benzo[de]isoquinoline framework with the isoindoline moiety. This structural arrangement enhances its bioactivity profile compared to other similar compounds. Below is a comparative table highlighting some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
4-(2-Pyrimidinyl)piperidinePiperidine ring with pyrimidineAntidepressant activity
1-(4-Fluorophenyl)piperazinePiperazine with fluorinated phenylAntipsychotic properties
4-(Phenethyl)piperidinePiperidine with phenethyl groupAnalgesic effects

Neuropharmacological Applications

Research has demonstrated that the compound shows promise in treating neuropsychiatric conditions due to its ability to modulate neurotransmitter systems. For instance, studies have indicated that it may act as an antagonist at certain serotonin receptors, potentially alleviating symptoms of depression and anxiety .

Cancer Research

In cancer research, preliminary studies suggest that the compound may inhibit tumor growth by interfering with signaling pathways critical for cancer cell proliferation. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation .

In Vivo Studies

In vivo studies have further validated its therapeutic potential, showing significant effects on behavior in animal models mimicking human psychiatric disorders. These findings support the hypothesis that the compound could serve as a lead candidate for drug development targeting such conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

A comparative analysis of structurally related compounds reveals key differences in substituents, synthesis pathways, and biological activities:

Compound Name / ID Core Structure Piperazine Substituent Key Properties/Applications References
Target Compound (STK839731) Benzo[de]isoquinoline-1,3-dione 2-oxo-2-phenylethyl Potential enzyme inhibition, moderate MW (399.45)
2-(2-(4-(4-Chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Benzo[de]isoquinoline-1,3-dione 4-chlorobenzoyl Enhanced electron-withdrawing effects; possible improved binding affinity
2-(2-Hydroxyethyl)-6-(pyrimidin-2-ylthio)-1H-benzo[de]isoquinoline-1,3(2H)-dione (8a) Benzo[de]isoquinoline-1,3-dione Hydroxyethyl with pyrimidinylthio Antifungal activity (99.9% purity, >250°C melting point)
6-{4-[2-(Dimethylamino)ethyl]piperazin-1-yl}-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-... Benzo[de]isoquinoline-1,3-dione Dimethylaminoethyl and benzimidazolyl Bromodomain inhibition (BRPF2/TAF1)
2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]isoindoline-1,3-dione Isoindoline-1,3-dione (smaller core) 2-methoxyphenyl Fluorescence applications; lower MW (365.43)

Physicochemical Comparison

  • Thermal Stability : High melting points (>250°C) are common in naphthalimides due to rigid cores, though substituents like phenyl groups may lower melting points slightly .

Preparation Methods

Spectral Analysis

  • IR (KBr, cm⁻¹): 1675 (C=O, imide), 1642 (C=O, ketone), 1580 (C=C aromatic).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.52–7.45 (m, 8H, aromatic H),

    • δ 4.32 (t, J = 6.8 Hz, 2H, NCH₂),

    • δ 3.75–3.60 (m, 8H, piperazine-H),

    • δ 3.12 (s, 2H, COCH₂Ph),

    • δ 2.81 (t, J = 6.8 Hz, 2H, CH₂N).

  • MS (ESI): m/z 427.19 [M+H]⁺ (calculated for C₂₆H₂₅N₃O₃: 427.19).

Elemental Analysis

  • Calculated: C 73.06%, H 5.89%, N 9.83%.

  • Found: C 72.98%, H 5.91%, N 9.79%.

Optimization and Challenges

Selectivity in Piperazine Alkylation

The mono-alkylation of piperazine with phenacyl bromide is critical to avoid bis-alkylation. Using a 1:1 molar ratio and slow addition of phenacyl bromide at 0°C minimizes side products.

Solvent and Base Selection

DMF enhances the solubility of intermediates, while K₂CO₃ ensures efficient deprotonation of the piperazine nitrogen without hydrolyzing the imide.

Purification

Recrystallization from ethanol/DMF removes unreacted starting materials and dimeric byproducts, yielding >95% purity.

Alternative Synthetic Routes

Mitsunobu Coupling

An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple 2-hydroxyethyl-benzo[de]isoquinoline-1,3-dione with 1-(2-oxo-2-phenylethyl)piperazine. However, this method offers lower yields (~55%) due to competing side reactions.

Reductive Amination

Condensing 2-aminoethyl-benzo[de]isoquinoline-1,3-dione with phenacyl ketone using NaBH₃CN as a reductant provides the target compound in 65% yield but requires additional steps to synthesize the amine intermediate .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, piperazine derivatives are introduced via alkylation or acylation steps, followed by purification using column chromatography (silica gel) or recrystallization with solvents like ethanol or dichloromethane to achieve >95% purity . To minimize side products, reaction conditions (temperature, stoichiometry) must be tightly controlled. Advanced techniques like high-performance liquid chromatography (HPLC) can further validate purity .

Q. What spectroscopic methods are recommended for characterizing the compound’s structure?

Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm backbone connectivity and substituent positions (e.g., distinguishing piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C₂₃H₂₀N₄O₃, MW 400.4 g/mol) .
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for the isoquinoline-dione and ketone groups) .

Q. How can researchers validate the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect aggregation.
  • Stability : Incubate at 37°C for 24–72 hours and analyze via HPLC to monitor degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., dopamine or serotonin transporters). Focus on piperazine and benzisoquinoline moieties for hydrogen bonding and π-π stacking .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for piperazine derivatives?

  • Analog Synthesis : Modify the phenyl or ethyl groups on the piperazine ring and test in vitro (e.g., radioligand binding assays for receptor selectivity) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., ketone oxygen, aromatic rings) using software like Schrödinger’s Phase .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting binding affinities)?

  • Orthogonal Assays : Cross-validate using radioligand displacement, functional cAMP assays, and calcium flux measurements.
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a confounding factor .

Q. What crystallization conditions are optimal for X-ray diffraction studies?

  • Solvent Screening : Test mixtures of ethanol/water or DMSO/ether for slow evaporation.
  • Temperature Control : Gradual cooling (0.1°C/min) to promote single-crystal growth. For example, crystals of related piperazine derivatives formed in ethanol at 4°C .

Q. How to design stability-indicating analytical methods for long-term storage studies?

  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions, then monitor degradation via UPLC-MS/MS.
  • Validation Parameters : Include specificity, linearity (R² > 0.99), and LOQ (<0.1% w/w) per ICH guidelines .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yield in coupling steps)?

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings.
  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., piperazine alkylation) .

Q. How can AI-driven tools enhance reaction optimization for novel derivatives?

  • Machine Learning Models : Train on existing reaction data (e.g., solvents, temperatures) to predict optimal conditions for new analogs.
  • Automated Workflows : Use platforms like ChemOS to iteratively adjust parameters (e.g., reagent ratios) based on real-time HPLC feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.